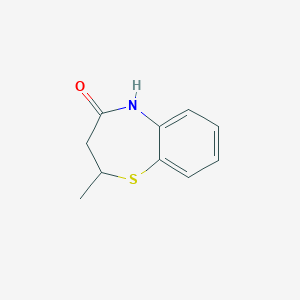

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

描述

属性

IUPAC Name |

2-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXASIAXPOQHFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (commonly referred to as benzothiazepine) is a heterocyclic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H13NS

- Molecular Weight : 179.282 g/mol

- Density : 1.057 g/cm³

- Boiling Point : 295.5°C at 760 mmHg

- Flash Point : 132.5°C

Benzothiazepines are known to interact with various biological targets, including:

- Calcium Channels : They exhibit calcium channel blocking activity, which can influence cardiac and smooth muscle function.

- Receptor Modulation : These compounds may act as ligands for specific receptors, such as the CBP (CREB-binding protein), impacting gene expression and cellular signaling pathways .

Antihypertensive Effects

Research indicates that benzothiazepines can effectively lower blood pressure through their action on calcium channels. They inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced vascular resistance.

Neuroprotective Effects

Studies have shown that benzothiazepines possess neuroprotective properties. They may mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and apoptosis .

Antidepressant Activity

Recent investigations suggest that compounds like this compound may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution across tissues. The compound is metabolized primarily in the liver via cytochrome P450 enzymes. Its half-life varies depending on the route of administration but typically ranges from 4 to 6 hours.

科学研究应用

Ligand Activity

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one acts as a ligand for various biological targets, including the CBP (CREB-binding protein) domain. This interaction is crucial for regulating gene expression and cellular signaling pathways. The compound's ability to bind to epigenetic reader domains makes it a valuable tool in studying chromatin dynamics and gene regulation .

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. Preliminary studies suggest potential roles in:

- Neuropharmacology : Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in treating neurological disorders.

- Cancer Research : The modulation of CBP activity by this compound could influence oncogenic processes, making it relevant in cancer biology studies .

Case Study 1: CBP Inhibition

A study examined the effects of this compound on CBP-mediated transcriptional activation. Results indicated that the compound effectively inhibited CBP activity in vitro, leading to reduced expression of target genes involved in cell proliferation and survival. This finding suggests potential applications in cancer therapeutics where CBP is often upregulated .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells. This positions the compound as a promising candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Summary of Applications

常见问题

Q. Basic Protocol :

Q. Advanced Analysis :

- Hydrogen Bonding : Use SHELXH to model H-atom positions. Graph set analysis (e.g., C(6) or R₂²(8) motifs) identifies intermolecular interactions .

- Validation : Check for outliers in displacement parameters (ADPs) using PLATON/CHECKCIF. Resolve twinning via SHELXL TWIN commands .

What methodologies resolve contradictions in crystallographic data interpretation for benzothiazepine derivatives?

Case Study : In a study of 2-(4-chlorobenzoylmethyl)-2H-1,4-benzothiazin-3-one, initial NMR/IR suggested a 1,5-benzothiazepine product. X-ray analysis revealed a 1,4-benzothiazin-3-one structure instead, emphasizing:

- Multi-Technique Validation : Cross-validate with 2D-NMR (¹H-¹³C HMBC) and X-ray.

- Hydrogen Bond Patterns : Identify N–H⋯O and C–H⋯O interactions (e.g., chain motifs along the a-axis) to confirm packing .

How can hydrogen bonding patterns influence the biological activity of this compound?

Q. Basic Principles :

Q. Advanced Research :

- Cocrystallization Studies : Cocrystallize with target proteins (e.g., fungal CYP51) to map binding sites.

- Dynamic Simulations : MD simulations (AMBER/CHARMM) predict H-bond stability under physiological conditions .

What computational tools predict reaction pathways for derivatives of this compound?

Q. Methodology :

- DFT Calculations : Gaussian or ORCA software calculates transition-state energies (e.g., B3LYP/6-31G* level) to optimize cyclization pathways.

- Docking Studies : AutoDock Vina screens derivatives against biological targets (e.g., serotonin receptors) .

How do structural modifications at C2/C7 positions alter biological activity?

Q. Case Study :

- C2-Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation.

- C7-Methoxy : Increases antifungal activity (MIC = 8 µg/mL against Candida albicans vs. 32 µg/mL for unsubstituted analogs) .

- SAR Analysis : QSAR models (e.g., CoMFA) correlate substituent electronegativity with IC₅₀ values .

What analytical techniques distinguish polymorphic forms of this compound?

Q. Basic Techniques :

- PXRD : Compare experimental patterns with Mercury-simulated data.

- DSC : Identify melting points (e.g., Form I: mp 168°C; Form II: mp 155°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。